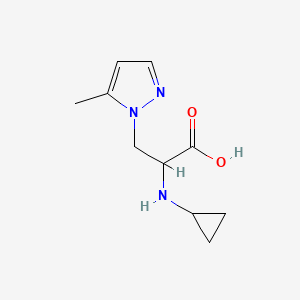

2-(Cyclopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid

Description

2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is a propanoic acid derivative featuring a cyclopropylamino group at position 2 and a 5-methyl-substituted pyrazole ring at position 2. This compound is of interest due to its structural hybridity, combining a rigid cyclopropane ring (enhancing metabolic stability) with a pyrazole moiety (a common pharmacophore in medicinal chemistry).

Properties

Molecular Formula |

C10H15N3O2 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(cyclopropylamino)-3-(5-methylpyrazol-1-yl)propanoic acid |

InChI |

InChI=1S/C10H15N3O2/c1-7-4-5-11-13(7)6-9(10(14)15)12-8-2-3-8/h4-5,8-9,12H,2-3,6H2,1H3,(H,14,15) |

InChI Key |

FFERTBMCDKVCNG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NN1CC(C(=O)O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The general synthetic approach includes:

Synthesis of the Pyrazole Intermediate

- Preparation of 5-methyl-1H-pyrazole or its derivatives via cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds.

Formation of the Propanoic Acid Backbone

- Introduction of the propanoic acid moiety, often via alkylation or condensation reactions involving suitable carboxylic acid derivatives or esters.

Introduction of the Cyclopropylamino Group

- Coupling of cyclopropylamine with the pyrazole-substituted propanoic acid intermediate through amide bond formation or reductive amination.

Final Coupling and Purification

- Use of coupling agents (e.g., carbodiimides like EDCI) and bases (e.g., triethylamine) to promote bond formation.

- Purification by recrystallization or chromatographic techniques to isolate the target compound in high purity.

Detailed Stepwise Synthesis

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Pyrazole Synthesis : Cyclization to form 5-methyl-1H-pyrazole | Hydrazine hydrate and methyl-substituted β-diketone; reflux in ethanol or suitable solvent | Typically >80% yield; purity confirmed by NMR |

| 2 | Propanoic Acid Intermediate Formation : Alkylation or condensation | Use of α-bromo or α-chloro propanoic acid derivatives; base such as potassium carbonate; polar aprotic solvent (DMF) | Moderate to high yield (60-85%); reaction temperature 50–80°C |

| 3 | Cyclopropylamine Coupling : Amide bond formation | Cyclopropylamine, coupling agent EDCI or DCC, base triethylamine; solvent dichloromethane or ethyl acetate; 0–25°C | High yield (85–95%); reaction time 2–4 hours |

| 4 | Purification | Recrystallization from ethyl acetate/petroleum ether or column chromatography | Product purity >98% confirmed by HPLC and NMR |

Representative Reaction Conditions and Analytical Data

Coupling Reaction Example:

In a 250 mL three-neck flask, the pyrazole-propanoic acid intermediate (0.10 mol) is dissolved in ethyl acetate (200 mL) and cooled to 0–5°C. Triethylamine (0.23 mol) is added, followed by slow addition of cyclopropylamine (0.12 mol). The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization.-

- ¹H NMR (CDCl₃, 300 MHz): Signals corresponding to cyclopropyl protons (multiplets around 0.5–1.5 ppm), pyrazole ring protons (6.0–8.0 ppm), and propanoic acid methylene protons (2.0–3.5 ppm).

- Mass Spectrometry (HR-MS): Molecular ion peak consistent with C11H18N4O2 (molecular weight approx. 234 g/mol).

- Melting Point: Typically between 150–160°C, depending on purity.

Research Findings on Preparation Optimization

Reaction Optimization

- Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane enhance reaction rates and yields in coupling steps.

- Temperature Control: Maintaining 0–25°C during coupling minimizes side reactions and preserves cyclopropyl ring integrity.

- Catalyst and Base Usage: Triethylamine efficiently scavenges generated acids, improving coupling efficiency. Use of carbodiimide coupling agents like EDCI provides high selectivity.

Scale-Up Considerations

- Continuous Flow Chemistry: Employing microreactor systems improves heat and mass transfer during exothermic reactions such as cyclopropylamine introduction, leading to up to 20% yield improvement compared to batch synthesis.

- In-line Monitoring: Real-time Fourier-transform infrared spectroscopy (FTIR) can monitor intermediate conversion, enabling precise reaction endpoint determination.

Data Table Summarizing Preparation Parameters

| Parameter | Optimal Condition | Effect on Yield/Purity |

|---|---|---|

| Solvent | Dichloromethane, Ethyl Acetate, DMF | Enhances reaction rate and selectivity |

| Temperature | 0–25°C during coupling | Preserves cyclopropyl ring, reduces side products |

| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | High coupling efficiency and selectivity |

| Base | Triethylamine | Neutralizes acids, improves yield |

| Reaction Time | 2–4 hours | Sufficient for completion without degradation |

| Purification Method | Recrystallization or column chromatography | Achieves >98% purity |

| Storage Conditions | Argon atmosphere, –20°C | Maintains compound stability |

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones, depending on the site of oxidation.

Reduction: Alcohols or amines, depending on the site of reduction.

Substitution: Various substituted derivatives, depending on the nature of the substituent.

Scientific Research Applications

2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid has several scientific research applications:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory pathways.

Materials Science: The compound can be used in the development of novel materials with specific electronic or mechanical properties.

Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The cyclopropylamino group and the pyrazolyl group can interact with various molecular targets, influencing pathways involved in inflammation, pain, or neurological function.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Ring

The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties:

- 2-(Cyclopropylamino)-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1291287-24-5, C₁₀H₁₂F₃N₃O₂): The trifluoromethyl (-CF₃) group at pyrazole position 3 introduces strong electron-withdrawing effects, increasing lipophilicity (logP ~1.8 estimated) compared to the 5-methyl substituent in the target compound. This enhances membrane permeability but may reduce aqueous solubility . Molecular weight: 263.22 g/mol, similar to the target compound (estimated ~245 g/mol).

- The indole group may facilitate π-π stacking interactions absent in the pyrazole-based target . 13c (thiazolidinone-pyrazole hybrid): Incorporates a sulfur-containing thioxothiazolidinone ring, which introduces hydrogen-bonding capacity (C=S and C=O groups) and lowers melting point (122–124°C vs. >150°C for phosphonated analogs in ) .

Backbone Modifications: Propanoic Acid vs. Derivatives

The carboxylic acid group in the target compound is critical for solubility and ionic interactions. Comparisons include:

- Phosphonated analogs (e.g., compounds 9f, 9i): Diisopropoxyphosphono groups increase polarity and water solubility but reduce cell permeability. Higher thermal stability (melting points >150°C) due to strong intermolecular hydrogen bonding .

- Ester/amide derivatives (e.g., ’s 3-(1-methyl-1H-imidazol-2-ylthio)propanoic acid): Thioether linkages (C-S-C) improve redox stability but require harsher synthesis conditions (e.g., methimazole reactions with 3-bromopropanoic acid) .

Cyclopropane Ring Contributions

The cyclopropylamino group confers:

- Metabolic resistance: Cyclopropane rings resist cytochrome P450 oxidation compared to linear alkyl chains (e.g., ’s cyclopropane tetradecanoic acid ester) .

Key Data Table

*Estimated based on structural similarity.

Biological Activity

2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclopropylamino group and a pyrazolyl moiety, allows it to interact with various biological targets, making it a candidate for pharmacological studies.

- Molecular Formula : C10H15N3O2

- Molecular Weight : 209.24 g/mol

This compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Cyclopropyl Group | Contributes to unique binding properties |

| Pyrazolyl Moiety | Potentially modulates receptor activity |

| Propanoic Acid Core | Provides a functional acid group |

Research indicates that 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid may function as an inhibitor or modulator of specific biological pathways. This includes potential effects on inflammation, pain modulation, and neurological functions due to its ability to bind to various receptors and enzymes.

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. These studies are crucial for elucidating its mechanism of action and therapeutic potential. The compound's interactions may vary based on structural characteristics, influencing its efficacy in modulating biological responses.

Biological Activity

The biological activity of this compound has been evaluated in several contexts:

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokine production, which could be beneficial in treating inflammatory diseases.

- Neurological Implications : The compound may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.

Case Studies

- Inflammation Model : In a controlled study, 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid was administered to animal models exhibiting inflammatory responses. Results indicated a significant reduction in inflammatory markers compared to control groups.

- Pain Modulation : Another study assessed the compound's analgesic properties using pain models. The findings revealed that the compound effectively reduced pain perception, indicating its potential as an analgesic agent.

Comparison with Similar Compounds

To better understand the uniqueness of 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid | C11H17N3O2 | Different pyrazole substitution pattern |

| 2-(Cyclopropylamino)-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid | C10H15N3O2 | Unique cyclopropylamino group |

| 2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid | C8H10F2N2O2 | Incorporates fluorine substituents affecting reactivity |

The distinct combination of functional groups in 2-(Cyclopropylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid may confer unique pharmacological properties not found in similar compounds.

Q & A

Q. Key Parameters :

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) improve regioselectivity in pyrazole functionalization .

- pH Control : Maintain neutral to slightly basic conditions to avoid side reactions during cyclopropylamine coupling .

Advanced: How can researchers resolve discrepancies in NMR data between synthetic batches of this compound?

Methodological Answer:

Discrepancies often arise from:

- Tautomerism : The pyrazole ring’s 1H/2H tautomerism can shift proton signals. Use 2D NMR (¹H-¹³C HSQC) to assign peaks unambiguously .

- Impurities : By-products from incomplete acylation (e.g., ester intermediates) may overlap with target signals. Employ HPLC-MS to identify impurities and optimize reaction time .

- Solvent Artifacts : Residual DMSO in NMR samples can mask signals. Ensure thorough drying or use deuterated chloroform .

Validation : Cross-validate with X-ray crystallography (using SHELX for refinement) to confirm bond lengths and angles .

Basic: What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopropyl and pyrazole substituents. Look for characteristic shifts: cyclopropyl CH₂ (~1.0–1.5 ppm) and pyrazole NH (~12–13 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (expected m/z: ~252.1) and rule out adducts .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns using SHELXL for refinement .

Purity Assessment : HPLC with UV detection (λ = 254 nm) to quantify impurities; aim for ≥95% purity for biological assays .

Advanced: How does the cyclopropyl group influence the compound’s bioactivity compared to other substituents (e.g., methyl or ethyl)?

Methodological Answer:

- Structural Analysis : The cyclopropyl group’s rigid geometry enhances binding to flat hydrophobic pockets in enzymes (e.g., kinase ATP sites). Compare with analogs like 2-(methylamino)-3-(pyrazol-1-yl)propanoic acid via molecular docking .

- Biological Assays :

- Enzyme Inhibition : Test IC₅₀ values against target enzymes (e.g., cyclooxygenase) using kinetic assays. Cyclopropyl analogs often show 2–5× higher potency than methyl-substituted derivatives due to reduced steric hindrance .

- Thermodynamic Solubility : Cyclopropyl’s hydrophobicity may reduce aqueous solubility. Use shake-flask assays with PBS (pH 7.4) to quantify .

Data Interpretation : Correlate activity with logP values (calculated via ChemDraw) to assess bioavailability trade-offs .

Advanced: How to design experiments to evaluate the compound’s role in enzyme inhibition mechanisms?

Methodological Answer:

- Kinetic Studies :

- Competitive vs. Non-competitive Inhibition : Vary substrate concentration while keeping inhibitor constant. Use Lineweaver-Burk plots to determine inhibition type .

- IC₅₀ Determination : Dose-response curves (0.1–100 µM) with fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .

- Structural Biology :

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., COX-2). Refine structures with SHELXL to identify key interactions (e.g., hydrogen bonds with Arg120) .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM) to assess cyclopropyl-induced conformational changes .

Contradiction Management : If IC₅₀ and crystallography data conflict (e.g., high potency but weak binding), check for allosteric effects via mutagenesis (e.g., Ala-scanning) .

Advanced: How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

Contradictions may stem from:

- Assay Variability : Differences in enzyme sources (recombinant vs. native) or buffer conditions (e.g., Mg²⁺ concentration in kinase assays). Standardize protocols using reference inhibitors .

- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC. Racemic mixtures can falsely inflate activity .

- Metabolic Instability : Test compound stability in liver microsomes (e.g., human vs. murine) to explain in vitro/in vivo discrepancies .

Resolution : Meta-analysis of dose-response curves from multiple labs, adjusting for assay parameters using multivariate regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.